6-Fluoro-3-methylpyridin-2-OL
Description
6-Fluoro-3-methylpyridin-2-OL is a pyridine derivative with a hydroxyl group at position 2, a methyl group at position 3, and a fluorine atom at position 6. Its molecular formula is C₆H₆FNO, and its molecular weight is 127.12 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, influencing its electronic properties, solubility, and reactivity. Pyridine derivatives like this are widely used in pharmaceutical and agrochemical research due to their versatility in drug design and synthesis .
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
6-fluoro-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6FNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9) |
InChI Key |
VFKSGPHNJLFJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(NC1=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methylpyridin-2-OL typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group in the pyridine ring is replaced by a fluorine atom. For example, starting from 2,3,6-trifluoropyridine, the compound can be synthesized by reacting with methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of palladium-catalyzed cross-coupling reactions to introduce the fluorine atom into the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methylpyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
6-Fluoro-3-methylpyridin-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylpyridin-2-OL involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Analysis
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations:
- Electronic Effects: The fluorine at position 6 in this compound withdraws electron density, deactivating the ring toward electrophilic substitution. In contrast, the methyl group at position 3 donates electrons, creating a localized activation .
- Solubility: Hydroxyl and amino groups enhance water solubility (e.g., 3-Amino-6-methylpyridin-2-OL), while halogens and alkyl chains (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) may reduce it .
Limitations of Available Data
The provided evidence lacks explicit comparative data (e.g., melting points, solubility values). Structural inferences are drawn from substituent chemistry, and applications are hypothesized based on broader pyridine derivative trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
